
4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzamide
Descripción general
Descripción
4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzamide is an organic compound that features a bromine atom, a tert-butyl group, and a trifluoromethyl group attached to a benzamide core
Métodos De Preparación
The synthesis of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-(trifluoromethyl)benzoic acid and tert-butylamine.
Amidation Reaction: The 4-bromo-3-(trifluoromethyl)benzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with tert-butylamine to form the desired benzamide product.
Reaction Conditions: The amidation reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to facilitate the formation of the amide bond.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the trifluoromethyl group can be oxidized to form a trifluoromethyl alcohol.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzamide has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Agrochemicals: It can be used as an intermediate in the synthesis of herbicides, insecticides, and fungicides.
Materials Science: The compound’s trifluoromethyl group imparts unique properties, making it useful in developing advanced materials with specific characteristics, such as hydrophobicity or thermal stability.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzamide depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.
Comparación Con Compuestos Similares
4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
4-Bromo-N-tert-butyl-3-fluorobenzamide: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide: This compound contains a sulfonamide group instead of an amide group, which can affect its reactivity and applications.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical properties and biological activity.
Propiedades
IUPAC Name |
4-bromo-N-tert-butyl-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO/c1-11(2,3)17-10(18)7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGXKAMKHUOUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


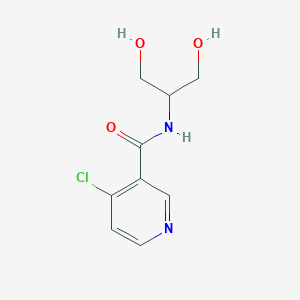
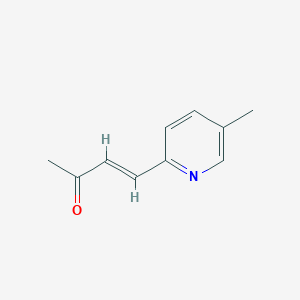

![2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid](/img/structure/B1405961.png)

![2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine](/img/structure/B1405964.png)

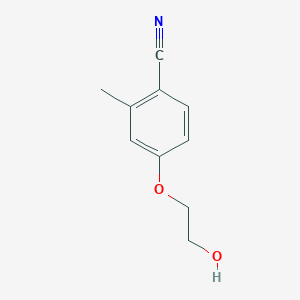
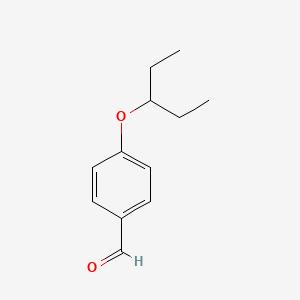
![N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine](/img/structure/B1405969.png)

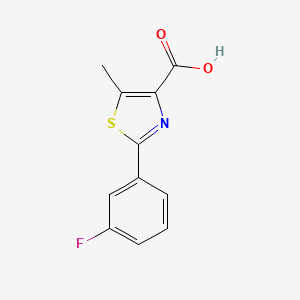
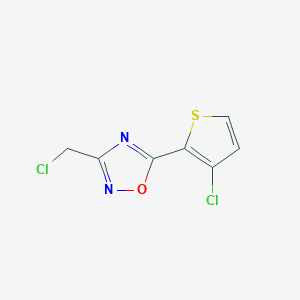
![Ethyl[3-(2-fluoroethoxy)benzyl]amine](/img/structure/B1405976.png)
